molecular formula C33H33FN2O4 B601622 Atorvastatin 3-Deoxyhept-2E-Enoic Acid CAS No. 1105067-93-3

Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Cat. No.: B601622
CAS No.: 1105067-93-3
M. Wt: 540.64
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Description

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is a derivative of atorvastatin, a widely used medication in the statin class. It is primarily known for its role in lowering cholesterol levels and reducing the risk of cardiovascular diseases. This compound is an impurity of atorvastatin and is often studied for its structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Deoxyhept-2E-Enoic Acid involves several steps, starting from the basic structure of atorvastatin. The process typically includes the dehydroxylation of atorvastatin to form the 3-deoxyhept-2E-enoic acid derivative. This reaction is carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as column chromatography are used to purify the final product to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Atorvastatin 3-Deoxyhept-2E-Enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Atorvastatin 3-Deoxyhept-2E-Enoic Acid has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Atorvastatin 3-Deoxyhept-2E-Enoic Acid is unique due to its specific structural modifications, which provide insights into the metabolism and degradation of atorvastatin. Its study helps in understanding the stability and efficacy of atorvastatin formulations .

Biological Activity

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is an impurity of atorvastatin, a widely utilized statin for managing cholesterol levels and reducing cardiovascular disease risk. This compound has garnered interest due to its structural characteristics and potential biological activities, which may contribute to the understanding of atorvastatin's efficacy and safety.

Overview

This compound is chemically characterized by the formula C33H33FN2O4C_{33}H_{33}FN_2O_4 and a molecular weight of 540.62 g/mol. It is primarily studied for its role as a competitive inhibitor of the enzyme HMG-CoA reductase , which is pivotal in the mevalonate pathway responsible for cholesterol biosynthesis .

The biological activity of this compound is closely linked to its inhibition of HMG-CoA reductase. This inhibition leads to:

  • Decreased cholesterol synthesis : Lower levels of cholesterol in the liver stimulate the upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream.
  • Reduction in triglycerides and VLDL : This contributes to improved lipid profiles in patients with dyslipidemia.
  • Pleiotropic effects : Beyond lipid-lowering, atorvastatin exhibits vasculoprotective effects, including improved endothelial function, reduced oxidative stress, and anti-inflammatory properties .

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Antioxidant Activity : The compound has demonstrated potential in reducing oxidative stress markers, which are implicated in cardiovascular diseases.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its protective cardiovascular effects .
  • Cell Cycle Regulation : Research indicates involvement in apoptosis and autophagy processes, suggesting a role in cancer biology .

Case Studies

  • Long-term Efficacy : A study involving atorvastatin reported significant reductions in total cholesterol (40%) and triglycerides (43%) after 40 weeks of treatment with atorvastatin 40 mg . While this study primarily focused on atorvastatin, it provides insights into the potential impact of its impurities like this compound on lipid metabolism.
  • Safety Profile : An analysis of safety data from multiple trials indicated that atorvastatin had a low incidence of serious adverse events, with treatment-associated myalgia observed in only 1.9% of patients . This safety profile extends to its impurities, suggesting that this compound does not significantly alter the overall safety.

Comparative Analysis with Similar Compounds

CompoundMechanismPrimary UseUnique Features
AtorvastatinHMG-CoA reductase inhibitorCholesterol loweringPleiotropic effects beyond lipid lowering
FluvastatinHMG-CoA reductase inhibitorCholesterol loweringLower potency compared to atorvastatin
RosuvastatinHMG-CoA reductase inhibitorCholesterol loweringHigher potency and longer half-life
SimvastatinHMG-CoA reductase inhibitorCholesterol loweringEffective in reducing LDL cholesterol

Properties

IUPAC Name

(E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPXXTUUUBBIRF-LQYYAUOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105067-93-3
Record name (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1105067933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,5S)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)-5-HYDROXY-2-HEPTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CCX4AU9T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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